molecular formula C17H13ClO5S B2711608 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one CAS No. 902507-02-2

3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2711608
CAS No.: 902507-02-2
M. Wt: 364.8
InChI Key: FDYLFTGEKGRUPY-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one (CAS 902507-02-2) is a synthetic organic compound featuring a coumarin core structure substituted with a 3-chlorobenzenesulfonyl group and an 8-ethoxy moiety . This molecular architecture, with its sulfonyl group, enhances reactivity and potential bioactivity, making this compound a valuable intermediate in pharmaceutical and agrochemical research . The ethoxy substitution on the chromen ring system contributes to improved solubility and stability profiles, which is beneficial for various experimental applications . The compound is supplied with high purity (90%+) and is characterized by a molecular formula of C17H13ClO5S and a molecular weight of 364.80 g/mol . Its well-defined structure allows for precise synthetic modifications, facilitating its use in the development of bioactive molecules and as a key building block in rigorous synthetic and analytical studies . This product is intended for research and development applications only. It is not intended for diagnostic, therapeutic, medicinal, or household use. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO5S/c1-2-22-14-8-3-5-11-9-15(17(19)23-16(11)14)24(20,21)13-7-4-6-12(18)10-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLFTGEKGRUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 8-ethoxychromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production time.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have investigated the potential anticancer properties of chromenone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that derivatives similar to 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy. Research indicates that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Inflammation-related diseases are a major health concern. Compounds like this compound have been shown to modulate inflammatory pathways. Experimental models demonstrated that this compound reduced pro-inflammatory cytokine levels, indicating its potential for treating inflammatory diseases .

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInhibits cell proliferation in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study published in a peer-reviewed journal evaluated the anticancer effects of various chromenone derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics against resistant bacterial strains. This study suggests that it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Coumarin Derivatives

Compound Name Substituents (Position) Key Functional Groups Reference
3-(3-Chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one 3: 3-Cl-benzenesulfonyl; 8: ethoxy Sulfonyl, ethoxy, chloro Target Compound
3-Acetyl-8-methoxy-2H-chromen-2-one 3: acetyl; 8: methoxy Acetyl, methoxy
3-(1H-Benzo[d]imidazol-2-yl)-8-ethoxy-2H-chromen-2-one 3: benzimidazolyl; 8: ethoxy Heterocyclic, ethoxy
3-(4-Ethoxybenzoyl)-8-methoxy-2H-chromen-2-one 3: 4-ethoxybenzoyl; 8: methoxy Benzoyl, methoxy
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one 2: ethylsulfanyl; 3,6: methyl; 8: bromo Bromo, thioether, methyl

Key Observations :

  • The ethoxy group at position 8 is shared with 3-(1H-benzo[d]imidazol-2-yl)-8-ethoxy-2H-chromen-2-one (), suggesting a common strategy to modulate solubility and steric hindrance.
  • Halogenated derivatives (e.g., bromo in ) emphasize the role of halogens in enhancing lipophilicity and biological membrane penetration.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility (Predicted) Melting Point (°C)
This compound ~380 (estimated) Moderate in DMSO Not reported
3-Acetyl-8-methoxy-2H-chromen-2-one 218.21 High in polar solvents Not reported
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one 329.26 Low in water Not reported

Key Insights :

  • The sulfonyl group in the target compound likely reduces water solubility compared to acetyl derivatives () but improves stability.
  • Bromo and thioether groups () further decrease solubility, emphasizing the need for formulation optimization in drug development.

Biological Activity

3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one, identified by its CAS number 902507-02-2, is a chromenone derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of chromenones, known for their diverse applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone backbone with a sulfonyl group and an ethoxy substituent. This unique arrangement is believed to contribute to its biological activity.

Structural Formula

C17H15ClO4S\text{C}_{17}\text{H}_{15}\text{ClO}_4\text{S}

Anticancer Properties

Research has indicated that chromenone derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and inhibition of specific signaling pathways.

Antimicrobial Activity

In addition to anticancer properties, chromenone derivatives have shown activity against various pathogens. The compound's sulfonyl group may enhance its interaction with bacterial enzymes or receptors.

Case Study: Anti-H. pylori Activity

Research on related chromenones demonstrated significant antibacterial activity against Helicobacter pylori, a common gastric pathogen. While specific data for this compound is not available, its structural characteristics suggest similar potential.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The sulfonyl moiety may interact with active sites on enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Cell Cycle Modulation : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger programmed cell death pathways through mitochondrial dysfunction or caspase activation.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 8-ethoxychromen-2-one under basic conditions, such as using triethylamine or pyridine as a catalyst. This method allows for the efficient formation of the desired product.

Industrial Applications

Due to its promising biological activities, this compound could be explored further in pharmaceutical development for:

  • Anticancer drugs
  • Antimicrobial agents
  • Therapeutics for gastrointestinal diseases

Q & A

Q. What are the recommended synthetic routes for 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a coumarin precursor. For example, Knoevenagel condensation of salicylaldehyde derivatives with β-ketoesters forms the coumarin core, followed by sulfonylation using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimize yields by controlling temperature (0–5°C for exothermic sulfonylation) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride). Purity can be enhanced via recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR/IR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., ethoxy at C8, sulfonyl at C3). The sulfonyl group shows characteristic S=O stretches at ~1350–1150 cm1^{-1} in IR .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts. Compare bond lengths/angles with similar sulfonylated coumarins .

Q. What solubility and stability parameters are critical for experimental design?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility for biological assays) or dichloromethane (for synthetic steps). Use UV-Vis spectroscopy to monitor stability in aqueous buffers (pH 7.4) over 24–48 hours.
  • Degradation : Check for hydrolysis of the sulfonyl group under acidic/basic conditions via HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the sulfonyl group’s orientation?

  • Methodological Answer : Perform high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation). Use SHELXD for phase problem resolution and SHELXL for refinement. Analyze residual electron density maps to confirm the absence of disorder. Compare with structures like 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, where sulfonyl groups exhibit planar geometry .

Q. What strategies address contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Cross-validate cytotoxicity results (e.g., MTT vs. SRB assays) using a reference compound like doxorubicin.
  • Metabolic Interference : Test for interference from the ethoxy group in CYP450-rich environments (e.g., liver microsomes) via LC-MS metabolite profiling .

Q. How can structure-activity relationship (SAR) studies be designed to probe the sulfonyl group’s role?

  • Methodological Answer : Synthesize analogs with varying sulfonyl substituents (e.g., 4-Cl vs. 2-NO2_2). Use molecular docking (AutoDock Vina) to compare binding affinities with targets like COX-2 or PARP. Corrogate activity data with electrostatic potential maps (MEPs) derived from DFT calculations (B3LYP/6-31G*) .

Q. What chromatographic methods are optimal for separating enantiomeric impurities?

  • Methodological Answer : Use chiral HPLC with a Chiralpak IA column (n-hexane:isopropanol 85:15, 1 mL/min). Detect at 220 nm. Validate resolution (Rs_s > 1.5) using racemic mixtures. Compare retention times with NIST reference data for similar coumarins .

Data Analysis & Validation

Q. How should researchers handle discrepancies between computational and experimental logP values?

  • Methodological Answer :
  • Experimental logP : Determine via shake-flask method (octanol/water) with UV quantification.
  • Computational Adjustments : Use consensus models (e.g., average of ClogP, MlogP) and apply correction factors for sulfonyl groups, which are often underestimated by 0.5–1.0 units .

Q. What statistical approaches are recommended for dose-response studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC50_{50}) using GraphPad Prism. Assess goodness-of-fit via R2^2 (>0.95) and residual plots. For outlier removal, apply Grubbs’ test (α = 0.05) .

Tables for Key Parameters

Property Method Typical Value Reference
Melting PointDSC180–185°C
λmax_{\text{max}} (UV)Ethanol, 0.1 mM290 nm
logP (exp.)Shake-flask2.8 ± 0.2

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